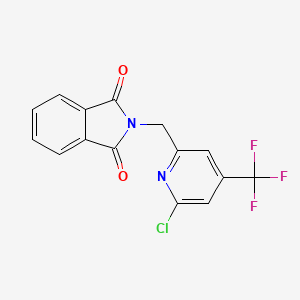
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione
Vue d'ensemble
Description
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione, also known as CTPI, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CTPI is a heterocyclic compound that contains a pyridine ring, an isoindole ring, and a trifluoromethyl group.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. In addition, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is also relatively easy to synthesize, which makes it a convenient starting material for the synthesis of other heterocyclic compounds. However, one of the limitations of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione. One direction is the development of new 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione in more detail, which could lead to the development of new anticancer drugs that target DNA topoisomerase II. Furthermore, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione could be used as a building block for the synthesis of new materials with potential applications in drug delivery and tissue engineering.
Applications De Recherche Scientifique
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been shown to exhibit potent antitumor activity against various cancer cell lines. 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has also been tested for its antibacterial and antifungal activity. In material science, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been used as a building block for the synthesis of novel polymers with potential applications in drug delivery and tissue engineering. In organic synthesis, 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione has been used as a starting material for the synthesis of other heterocyclic compounds.
Propriétés
IUPAC Name |
2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O2/c16-12-6-8(15(17,18)19)5-9(20-12)7-21-13(22)10-3-1-2-4-11(10)14(21)23/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLALUZSFVNRZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



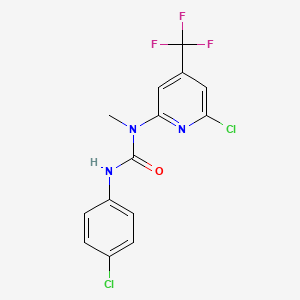
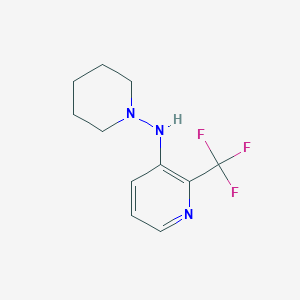
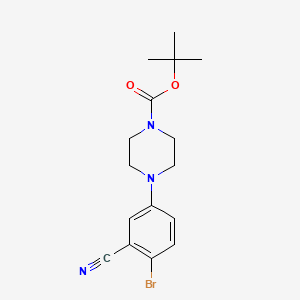
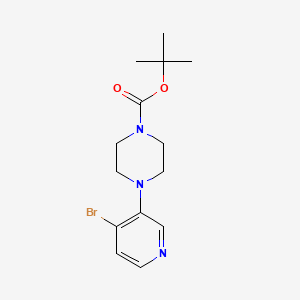
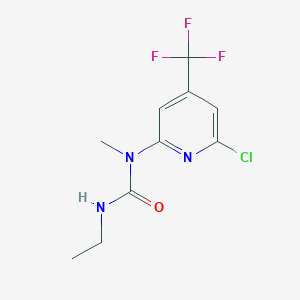
![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)
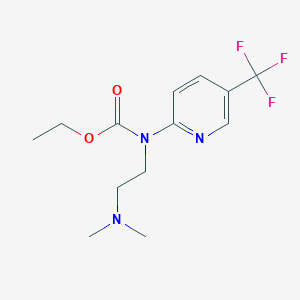
![(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone](/img/structure/B1401707.png)
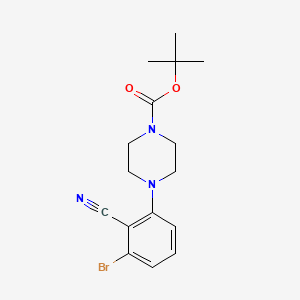
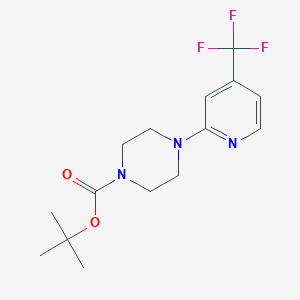
![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)